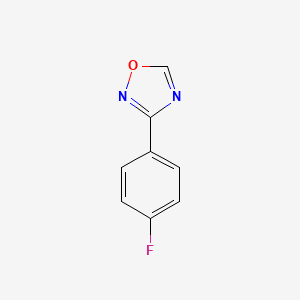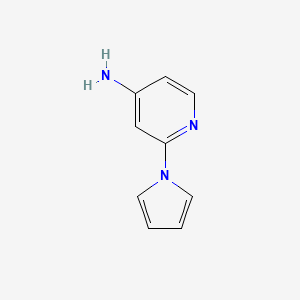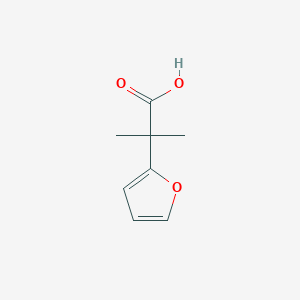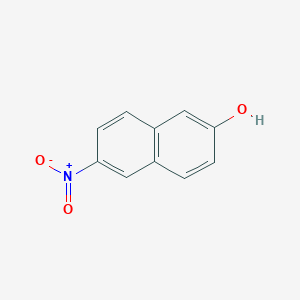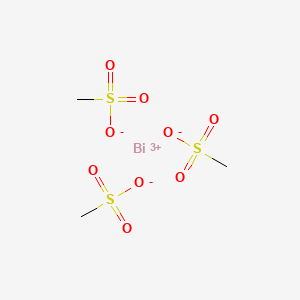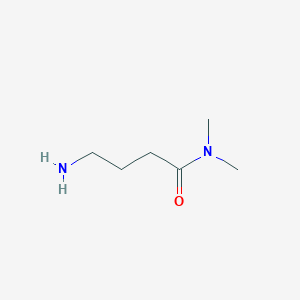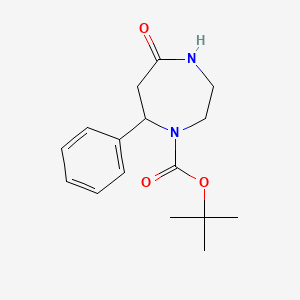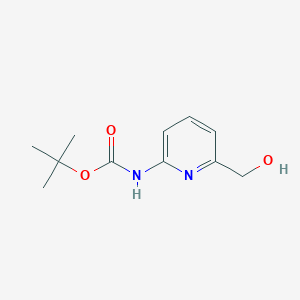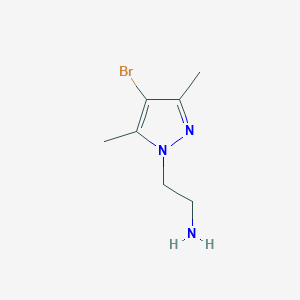
2-(4-bromo-3,5-dimetil-1H-pirazol-1-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a related compound, involves a multi-step process starting from 2,6-dihydroxy-isonicotinic acid. This compound serves as a precursor for a range of tridentate ligands for transition metals, indicating the versatility of pyrazole derivatives in coordination chemistry . Similarly, the synthesis of bis(pyrazolyl)ethanamine ligands involves careful design to enable coordination to metal centers, such as copper(I), and the formation of supramolecular structures through noncovalent interactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical and biological properties. The optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using computational methods and compared with experimental data. The geometrical parameters obtained from these studies are consistent with X-ray diffraction (XRD) data, demonstrating the reliability of computational methods in predicting molecular structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The conversion of hydroxymethylpyridine to bromomethylpyridine and subsequent reactions to produce nucleobase-substituted pyridines exemplifies the reactivity of these compounds. The ability to introduce different substituents onto the pyrazole ring or the pyridine ring opens up possibilities for creating a diverse array of compounds with tailored properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the bromo and methyl groups, can affect the compound's reactivity and interaction with other molecules. The HOMO-LUMO analysis of a related compound indicates charge transfer within the molecule, which is important for understanding its reactivity. Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability calculations suggest potential applications in nonlinear optics and as an anti-neoplastic agent due to inhibitory activity against certain enzymes . The supramolecular interactions observed in the copper(I) complexes of bis(pyrazolyl)ethanamine derivatives further highlight the importance of noncovalent interactions in determining the physical properties and potential applications of these compounds .
Aplicaciones Científicas De Investigación
Aplicaciones Antileishmaniales y Antimaláricas
Este compuesto ha sido estudiado por su posible uso en el tratamiento de enfermedades parasitarias como la leishmaniasis y la malaria. Un estudio de simulación molecular demostró que un derivado de este compuesto tenía un patrón de ajuste deseable en el sitio activo de una enzima diana, caracterizado por una menor energía libre de unión .
Propiedades Antiinflamatorias y Analgésicas
Los derivados de pirazol, incluido este compuesto, se han destacado por sus efectos antiinflamatorios y analgésicos. Se están explorando para su uso en el manejo del dolor y el tratamiento de afecciones relacionadas con la inflamación .
Actividades Antifúngicas y Antivirales
El marco estructural del pirazol es propicio para las propiedades antifúngicas y antivirales. La investigación está en curso para desarrollar derivados que puedan combatir eficazmente las infecciones fúngicas y los patógenos virales .
Efectos Antidepresivos
Algunos derivados de pirazol han mostrado promesa como antidepresivos. El compuesto en cuestión puede servir como precursor o modelo para el desarrollo de nuevos medicamentos antidepresivos .
Aplicaciones Antibacterianas
Debido a sus potentes actividades antibacterianas, los derivados de pirazol se están investigando para su uso en el tratamiento de infecciones bacterianas .
Actividades Antitumorales y Antioxidantes
Estos compuestos han mostrado potencial en el tratamiento del cáncer debido a sus propiedades antitumorales. Además, pueden poseer capacidades antioxidantes que pueden proteger las células del estrés oxidativo .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase , suggesting potential targets in the nervous system.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
If it does indeed interact with acetylcholinesterase or similar enzymes, it could influence neurotransmission and other neural processes .
Result of Action
Based on the potential targets and mode of action, it could potentially alter neural signaling or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine . .
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFPJMTSMYSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599096 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
562815-07-0 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





